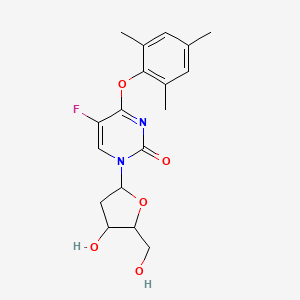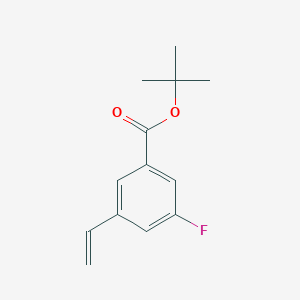
5-Fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine is a nucleoside derivative with the following chemical structure:
C19H23FN2O6
5-Fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine . This compound has applications in pharmacology and biological studies, particularly related to severe acute respiratory syndrome (SARS) treatment.
Análisis De Reacciones Químicas
Types of Reactions::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Fluorination: To introduce the fluorine atom, reagents like or may be used.
Methylation: For O-methylation, or can be employed.
Major Products:: The major product formed from these reactions is 5-Fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine itself.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in nucleoside synthesis.
Biology: Investigated for its impact on cellular processes.
Medicine: Explored for antiviral properties, especially in SARS research.
Mecanismo De Acción
The exact mechanism by which 5-Fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern and fluorine modification. Similar compounds include other nucleosides and derivatives.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Propiedades
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-9-4-10(2)16(11(3)5-9)26-17-12(19)7-21(18(24)20-17)15-6-13(23)14(8-22)25-15/h4-5,7,13-15,22-23H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVOLZHJPLLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)










